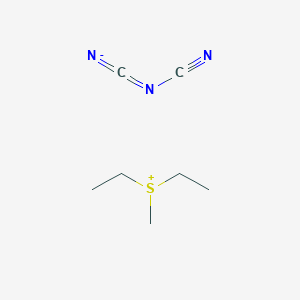

Diethylmethylsulfonium dicyanamide

Description

Diethylmethylsulfonium dicyanamide is an ionic liquid (IL) composed of a diethylmethylsulfonium cation and a dicyanamide anion ([N(CN)₂]⁻). The dicyanamide anion is a pseudohalide known for its versatility in forming ILs with tunable physicochemical properties, such as low melting points, high thermal stability, and miscibility with polar solvents . The sulfonium cation distinguishes this compound from more common IL cations like imidazolium, pyrrolidinium, or phosphonium derivatives. Sulfonium-based ILs are less explored but offer unique reactivity and stability profiles due to the sulfur center’s polarizability and steric effects .

Properties

Molecular Formula |

C7H13N3S |

|---|---|

Molecular Weight |

171.27 g/mol |

IUPAC Name |

cyanoiminomethylideneazanide;diethyl(methyl)sulfanium |

InChI |

InChI=1S/C5H13S.C2N3/c1-4-6(3)5-2;3-1-5-2-4/h4-5H2,1-3H3;/q+1;-1 |

InChI Key |

ODZSWCNCBVCUAM-UHFFFAOYSA-N |

Canonical SMILES |

CC[S+](C)CC.C(=[N-])=NC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Cation Structural Diversity and Physicochemical Properties

The properties of dicyanamide ILs are highly cation-dependent. Below is a comparative analysis of key ILs:

Key Observations :

- Thermal Behavior : Imidazolium- and phosphonium-based DCA ILs generally exhibit lower melting points than sulfonium analogues, enhancing their utility as room-temperature ILs .

- Toxicity : DCA-containing ILs with trifluoromethanesulfonate or imidazolium cations show higher toxicity toward aquatic organisms, whereas sulfonium derivatives may exhibit reduced bioavailability due to stronger adsorption to sediments .

Structural and Magnetic Properties

Dicyanamide anions exhibit bridging behavior in coordination polymers (e.g., [Mn(Quin)₂(N(CN)₂)₂]∞), enabling magnetic ordering.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.